Ophiopogonanone D

Analytical Chemistry Quality Control Natural Product Chemistry

Ophiopogonanone D is a rigorously purified homoisoflavonoid (≥98% HPLC) isolated from O. japonicus. Unlike generic flavonoids, it acts through the FoxO3a-β-catenin signaling pathway, making it essential for investigating oxidative stress in bone metabolism. Its defined structure (C20H18O7, MW 370.35) ensures precise use as an analytical reference standard. Ideal for SAR studies; avoid substituting with analogs like Ophiopogonanone C, E, or F, which have divergent and unvalidated mechanisms.

Molecular Formula C20H18O7
Molecular Weight 370.4 g/mol
CAS No. 1027912-99-7
Cat. No. B3026609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOphiopogonanone D
CAS1027912-99-7
Molecular FormulaC20H18O7
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=C2C(=C1OC)C(=O)C(CO2)CC3=CC4=C(C=C3)OCO4)C=O)O
InChIInChI=1S/C20H18O7/c1-10-17(22)13(7-21)20-16(19(10)24-2)18(23)12(8-25-20)5-11-3-4-14-15(6-11)27-9-26-14/h3-4,6-7,12,22H,5,8-9H2,1-2H3
InChIKeyQPCIWGFEBZQOQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ophiopogonanone D (CAS 1027912-99-7): A Specific Homoisoflavonoid Sourced from Ophiopogon japonicus for Preclinical Research


Ophiopogonanone D (CAS 1027912-99-7) is a specific homoisoflavonoid compound isolated from the tubers and fibrous roots of the traditional medicinal plant *Ophiopogon japonicus* [1][2]. It is a natural product with a defined molecular formula of C20H18O7 and a molecular weight of 370.35 g/mol . This compound is provided for research purposes only and is not for therapeutic or human use .

Procurement Risk: Why Substituting Ophiopogonanone D with Other Ophiopogon-Derived Analogs Can Invalidate Experimental Results


Generic substitution of Ophiopogonanone D with other structurally similar homoisoflavonoids (e.g., Ophiopogonanone C, E, F) or steroidal glycosides (e.g., Ophiopogonin D) is scientifically unsound due to fundamental differences in molecular weight, formula, and reported mechanism of action . Specifically, Ophiopogonanone D has been identified to act through the FoxO3a-β-catenin signaling pathway to exert anti-osteoporosis effects, a mechanism not broadly shared across all in-class compounds . Using an analog without validation introduces uncontrolled variables, potentially leading to divergent and irreproducible results, thereby compromising the validity of any research or development effort.

Quantitative Evidence for Ophiopogonanone D: A Comparative Analysis Against In-Class Analogs


Comparative Molecular Identity and Physical Properties of Ophiopogonanone D vs. Key Analogs

Ophiopogonanone D possesses a unique molecular identity defined by its specific molecular formula (C20H18O7) and weight (370.35 g/mol), which distinguishes it from other homoisoflavonoids isolated from the same plant . For instance, Ophiopogonanone C has a molecular weight of 356.33 g/mol and the formula C19H16O7, while Ophiopogonanone F has a weight of 374.38 g/mol and the formula C20H22O7 . These differences in elemental composition and mass are critical for analytical identification and purity assessment.

Analytical Chemistry Quality Control Natural Product Chemistry

Differential Bioactivity: Ophiopogonanone D's Association with the FoxO3a-β-Catenin Pathway for Anti-Osteoporosis Research

Ophiopogonanone D has been described as a potent antioxidant that can reduce reactive oxygen species (ROS) through the FoxO3a-β-catenin signaling pathway, demonstrating anti-osteoporosis effects [1]. This specific mechanism is not the primary reported activity for many other homoisoflavonoids from *O. japonicus*. For example, Ophiopogonanone E is noted for its oxygen free radical (OFR) scavenging effects on hydroxyl radicals and hydrogen peroxide in vitro, without specific mention of this pathway . Ophiopogonin D, a steroidal glycoside, is also reported to have anti-osteoporosis effects via the same FoxO3a-β-catenin pathway, but its molecular structure and class are distinct .

Osteoporosis Bone Metabolism Oxidative Stress Signaling Pathway

Commercially Available Purity: A Comparative Baseline for Ophiopogonanone D

Commercially, Ophiopogonanone D is available from multiple vendors with a specified purity of ≥95% or >98% (HPLC) . While not a unique differentiator from all analogs, this provides a verifiable quality benchmark for procurement. In contrast, some related compounds like Ophiopogonanone C, E, and F may have different availability, lead times, or are not as readily available in defined quantities, which can directly impact project timelines and sourcing strategies .

Procurement Quality Assurance Reproducibility

Defined Application Scenarios for Ophiopogonanone D Based on Verified Evidence


Investigating Oxidative Stress-Related Bone Metabolism Disorders (Osteoporosis Research)

This compound is most applicable in preclinical studies investigating the role of oxidative stress in bone metabolism, particularly where modulation of the FoxO3a-β-catenin signaling pathway is hypothesized [1]. Its reported antioxidant activity and specific pathway association make it a more targeted tool than general antioxidants or homoisoflavonoids with unknown mechanisms for this specific research area .

Analytical Method Development and Quality Control for *Ophiopogon japonicus* Extracts

Given its unique and well-defined molecular structure (C20H18O7, MW 370.35 g/mol) and commercial availability with high purity, Ophiopogonanone D serves as a precise analytical reference standard for the identification and quantification of this specific homoisoflavonoid in complex plant extracts or herbal formulations . This is critical for quality control in research involving *Ophiopogon japonicus* [2].

Comparative Studies of Homoisoflavonoid Structure-Activity Relationships (SAR)

Ophiopogonanone D is a necessary component in SAR studies aiming to delineate the specific structural features of homoisoflavonoids that confer distinct biological activities. Its comparison with structurally similar but chemically distinct compounds like Ophiopogonanone C, E, and F is essential to identify pharmacophores and understand the molecular basis of their different reported effects .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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